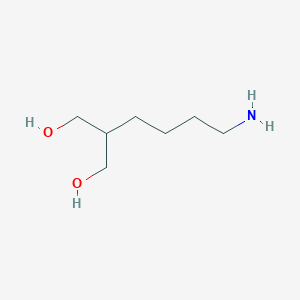

2-(4-氨基丁基)-1,3-丙二醇

描述

2-(4-Aminobutyl)-1,3-propanediol is a chemical compound that has been explored in various scientific studies for its synthesis, molecular structure, chemical reactions, properties, and applications in different fields excluding drug use and side effects.

Synthesis Analysis

The synthesis of 2-amino-1,3-propanediol derivatives has been explored with malonic acid diethyl ester as the starting material by nitrosation and reduction with Na-ethanol, achieving a total yield of 53.5%. This route is noted for its low cost and temperate reaction conditions, making it suitable for industrial production (Chen Guo-liang, 2006).

Molecular Structure Analysis

The molecular structure of 2-(4-Aminobutyl)-1,3-propanediol derivatives has been characterized using various spectroscopic methods. Novel compounds employing this backbone have been used for direct labeling of oligonucleotides, illustrating its versatile nature for labeling at any position during solid phase oligonucleotide synthesis (Paul S. Nelson et al., 1992).

Chemical Reactions and Properties

Enzymatic resolutions in the 3-amino-1,2-propanediol series through enzymatic catalyzed hydrolyses or acylations show the selective synthesis of derivatives, highlighting the compound's chemical reactivity and potential for enantioselective processes (Monique-Agnès Mbappé & S. Sicsic, 1993).

Physical Properties Analysis

The synthesis and characterization of poly(3-hydroxypropionate-co-4-hydroxybutyrate) using engineered Escherichia coli containing a synthetic pathway for 3-hydroxypropionate and 4-hydroxybutyrate have provided insights into the physical properties of polymers derived from 2-(4-Aminobutyl)-1,3-propanediol related compounds. These polymers show changes in mechanical and thermal properties depending on monomer ratios, illustrating the compound's influence on material properties (Dechuan Meng et al., 2012).

科学研究应用

十金属混合价锰超四面体和平面圆盘的合成:它被用作合成助剂,用于创建表现出巨大磁热效应的结构,这在磁致冷技术中非常重要 (Manoli 等人,2008)。

寡核苷酸的直接标记:2-氨基丁基-1,3-丙二醇骨架能够用荧光素、吖啶和生物素直接标记寡核苷酸,这是自动化 DNA 合成中的一个关键过程 (Nelson 等人,1992)。

免疫抑制剂:它在医学和制药领域作为免疫抑制剂很有用,特别是用于抑制移植排斥反应和疾病的自身免疫预防 (Fujita 等人,1993)。

生产可生物降解塑料和其他产品:1,3-丙二醇是一种相关化合物,用于制造可生物降解塑料、薄膜、溶剂、粘合剂、洗涤剂、化妆品和药品 (Kaur 等人,2012)。

聚合物和化妆品工业中的合成反应:它在合成反应中表现出有希望的特性,尤其是在聚合物和化妆品工业中,并且可以使用微生物从可再生资源中生产 (Saxena 等人,2009)。

合成抗生素和药物的前体:衍生自该化合物的丝氨醇被用作合成抗生素、X 射线造影剂、药物和化学鞘氨醇/神经酰胺合成的前体 (Andreeßen & Steinbüchel,2011)。

热能储存:与该化合物相关的 AMP 和 TRIS 是热能储存的潜在候选者,表现出显着的热导率 (Zhang & Xu,2001)。

合成化学中的酶促拆分:它通过酶促水解提供了优异的对映选择性,用于拆分 3-氨基-1,2-丙二醇衍生物,这在合成化学中至关重要 (Mbappé & Sicsic,1993)。

安全和危害

属性

IUPAC Name |

2-(4-aminobutyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZCSLNRDJKKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154681 | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminobutyl)-1,3-propanediol | |

CAS RN |

125162-81-4 | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125162814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)

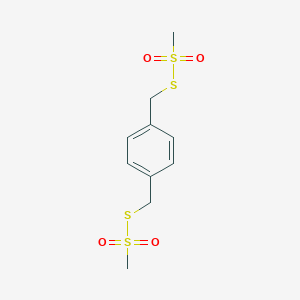

![[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol](/img/structure/B15131.png)

![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)

![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)

![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)